molecular formula C8H10O B1627316 1-Phenylethanol-1,2-13C2 CAS No. 285138-87-6

1-Phenylethanol-1,2-13C2

Cat. No.: B1627316
CAS No.: 285138-87-6
M. Wt: 124.15 g/mol
InChI Key: WAPNOHKVXSQRPX-SPBYTNOZSA-N
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Description

1-Phenylethanol-1,2-13C2 is an isotopically labeled compound where the carbon atoms at positions 1 and 2 of the phenylethanol molecule are replaced with carbon-13 isotopes. This compound is used primarily in scientific research to study metabolic pathways and reaction mechanisms due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylethanol can be synthesized through the selective hydrogenation of acetophenone. This process involves the use of alumina-supported cobalt catalysts, which selectively hydrogenate the carbonyl group of acetophenone to produce 1-phenylethanol . The reaction conditions typically involve temperatures around 373 K and specific catalyst loadings to achieve high selectivity and conversion rates.

Industrial Production Methods

In industrial settings, 1-phenylethanol is often produced via the reduction of acetophenone using sodium borohydride or other reducing agents. Another method involves the reaction of benzaldehyde with methylmagnesium chloride (a Grignard reagent) to form 1-phenylethanol . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Phenylethanol-1,2-13C2 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to acetophenone using oxidizing agents such as manganese dioxide.

    Reduction: It can be reduced to ethylbenzene using hydrogenation catalysts.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Manganese dioxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Acetophenone.

    Reduction: Ethylbenzene.

    Substitution: Various substituted phenylethyl derivatives depending on the substituent introduced.

Scientific Research Applications

1-Phenylethanol-1,2-13C2 is widely used in scientific research for:

    Metabolic Studies: Tracking metabolic pathways in biological systems.

    Reaction Mechanism Studies: Investigating the mechanisms of chemical reactions.

    Isotope Labeling: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Pharmaceutical Research: Studying drug metabolism and pharmacokinetics.

Mechanism of Action

The mechanism of action of 1-Phenylethanol-1,2-13C2 involves its interaction with specific enzymes and metabolic pathways. For instance, it can be oxidized by alcohol dehydrogenase to form acetophenone, which then enters various metabolic pathways . The isotopic labeling allows researchers to trace the movement and transformation of the compound within biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylethanol: The non-isotopically labeled version of the compound.

    2-Phenylethanol: An isomer with the hydroxyl group on the second carbon.

    1-Phenylethanol-1-13C: Labeled only at the first carbon.

    1-Phenylethanol-2-13C: Labeled only at the second carbon.

Uniqueness

1-Phenylethanol-1,2-13C2 is unique due to its dual isotopic labeling, which provides more detailed information in studies involving isotopic tracing and NMR spectroscopy compared to singly labeled or non-labeled analogs .

Properties

IUPAC Name

1-phenyl(1,2-13C2)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPNOHKVXSQRPX-SPBYTNOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584005
Record name 1-Phenyl(~13~C_2_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285138-87-6
Record name 1-Phenyl(~13~C_2_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenylethanol-1,2-13C2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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